Molecular Weight and Ligand Efficiency Advantage Over CTN1122 (C8-Dimethylamino Analog)
The target compound (MW = 231.23 g/mol) is significantly smaller than the antileishmanial lead CTN1122 (MW ≈ 349.4 g/mol, C19H16FN5), which features an additional dimethylamino group at C8 and a 4-pyridyl group at C3 . This 118 Da reduction in molecular weight translates to a substantially higher ligand efficiency potential, assuming comparable target binding. In fragment-based drug discovery and lead optimization campaigns, lower molecular weight starting points are preferred for downstream optimization of pharmacokinetic properties .
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | MW = 231.23 g/mol |
| Comparator Or Baseline | CTN1122: MW ≈ 349.4 g/mol (C19H16FN5); 8,8-dimethyl analog (CAS 1261118-04-0): MW = 259.28 g/mol |
| Quantified Difference | Target compound is 118 Da lighter than CTN1122 and 28 Da lighter than the 8,8-dimethyl analog |
| Conditions | Calculated from molecular formulas; CTN1122 formula confirmed by ProbeChem ; 8,8-dimethyl analog formula C14H14FN3O from vendor data |
Why This Matters
Lower MW starting points offer greater headroom for property-based optimization in lead development, directly impacting procurement decisions for medicinal chemistry programs.
